molecular formula C24H30N2O5 B12489326 Propyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12489326
M. Wt: 426.5 g/mol
InChI Key: QEZZJHPWIIZCAY-UHFFFAOYSA-N
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Description

PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a propyl ester, a dimethylphenoxy group, an acetamido group, and a morpholinyl group attached to a benzoate core. Its molecular formula is C24H30N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through the esterification of benzoic acid with propanol under acidic conditions.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the benzoate core.

    Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction, where acetic anhydride or acetyl chloride reacts with an amine group on the benzoate core.

    Addition of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through an etherification reaction, where 2,4-dimethylphenol reacts with a suitable leaving group on the acetamido-benzoate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or thiols replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to its molecular targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE
  • PROPYL 5-{[(4-CHLOROPHENYL)ACETYL]AMINO}-2-(4-MORPHOLINYL)BENZOATE

Uniqueness

PROPYL 5-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

propyl 5-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30N2O5/c1-4-11-30-24(28)20-15-19(6-7-21(20)26-9-12-29-13-10-26)25-23(27)16-31-22-8-5-17(2)14-18(22)3/h5-8,14-15H,4,9-13,16H2,1-3H3,(H,25,27)

InChI Key

QEZZJHPWIIZCAY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C)C)N3CCOCC3

Origin of Product

United States

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